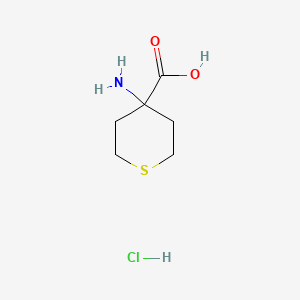

![molecular formula C19H22ClNO3 B6239056 (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride CAS No. 1394842-91-1](/img/structure/B6239056.png)

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride

Overview

Description

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, commonly known as 3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride, is a piperidine derivative used in a variety of scientific research applications. It is a chiral molecule with two enantiomers, 3S4R and 3R4S, and is often used in asymmetric synthesis.

Scientific Research Applications

3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride has been widely used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of biologically active compounds, and as a reagent in the synthesis of other piperidine derivatives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the serotonin reuptake transporter (SERT) . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many mental health disorders .

Mode of Action

The compound acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can help alleviate symptoms of disorders such as depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Paroxetine, Hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic activity . The downstream effects of this include mood regulation, as serotonin is a key neurotransmitter involved in maintaining mood balance .

Pharmacokinetics

After oral administration, Defluoro Paroxetine, Hydrochloride is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . The compound exhibits nonlinear pharmacokinetics, with its characteristics altering with dosage, leading to increased exposure over time .

Result of Action

The primary result of the action of Defluoro Paroxetine, Hydrochloride is the alleviation of symptoms of disorders such as depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the enhancement of serotonergic activity via the inhibition of serotonin reuptake .

Action Environment

The action, efficacy, and stability of Defluoro Paroxetine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . Furthermore, genetic polymorphisms, particularly those affecting the CYP2D6 enzyme, can influence the compound’s metabolism and, consequently, its efficacy .

Advantages and Limitations for Lab Experiments

3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride has several advantages for use in lab experiments. It is a commercially available reagent, and it is relatively inexpensive. It is also easy to use, and the reaction is generally high yielding. However, it has some limitations. The reaction requires an organic solvent, and the product must be purified by recrystallization.

Future Directions

There are several potential future directions for the study of 3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride. Further research could be done to better understand the mechanism of action and the biochemical and physiological effects of the compound. Research could also be done to develop new methods for the synthesis of the compound, and to explore its potential applications in other fields. Additionally, further research could be done to investigate the potential toxicity and irritation of the compound.

Synthesis Methods

3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride is synthesized by the reaction of 4-phenylpiperidine with 1,3-dioxaindan-5-yloxy in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile, and the resulting product is purified by recrystallization. The reaction is generally carried out at room temperature, and the yield of the product is typically high.

properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYKTAGGMBYJOB-NBLXOJGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Defluoro Paroxetine, Hydrochloride | |

CAS RN |

1394842-91-1 | |

| Record name | Desfluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.